(5Z)-2-(2-bromophenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-2-(2-bromophenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a heterocyclic compound that contains a thiazole ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-2-(2-bromophenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Benzylidene Substitution: The final step involves the condensation of the triazole-thiazole intermediate with a benzaldehyde derivative under acidic or basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield alkanes.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its specific application. For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(2-bromophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(2-chlorophenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(2-bromophenyl)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of “(5Z)-2-(2-bromophenyl)-5-(4-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific substitution pattern, which may confer unique electronic, steric, and chemical properties
Properties
Molecular Formula |
C17H9BrClN3OS |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(5Z)-2-(2-bromophenyl)-5-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9BrClN3OS/c18-13-4-2-1-3-12(13)15-20-17-22(21-15)16(23)14(24-17)9-10-5-7-11(19)8-6-10/h1-9H/b14-9- |
InChI Key |
JXVGBKGXUILDAJ-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Cl)/SC3=N2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)Cl)SC3=N2)Br |
Origin of Product |
United States |
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